4-Bromo-2-chloro-6-fluoroaniline is a highly functionalized, tri-halogenated building block characterized by the orthogonal reactivity of its carbon-halogen bonds. Featuring a reactive para-bromine, an ortho-chlorine, and an ortho-fluorine, this compound is primarily procured for complex active pharmaceutical ingredient (API) synthesis, including FTO RNA demethylase inhibitors and DHODH inhibitors [1]. The distinct bond dissociation energies of the halogens (C-Br < C-Cl < C-F) allow for highly regioselective palladium-catalyzed cross-coupling at the 4-position, leaving the 2-chloro and 6-fluoro substituents intact for subsequent functionalization or to impart specific steric and metabolic properties to the final molecular scaffold [2].
Substituting 4-bromo-2-chloro-6-fluoroaniline with closely related analogs, such as 4-bromo-2-fluoroaniline or 2,4,6-tribromoaniline, fundamentally alters the synthetic trajectory and final product profile. Using symmetric polybromoanilines results in competing cross-coupling reactions, leading to complex mixtures of mono- and di-coupled products that drastically reduce scale-up yields [1]. Conversely, substituting with 4-bromo-2-fluoroaniline removes the critical ortho-chlorine handle, which is often essential for locking the conformation of biaryl systems via steric hindrance (atropisomerism) or serving as a secondary site for late-stage functionalization [2]. For workflows requiring precise, step-wise derivatization, the exact Br/Cl/F asymmetry is non-interchangeable.
In the synthesis of complex biaryl systems, the para-bromine in 4-bromo-2-chloro-6-fluoroaniline undergoes highly selective Suzuki coupling, leaving the ortho-chlorine intact. Compared to symmetric di- or tri-bromoanilines which yield complex mixtures of mono- and di-coupled products, this specific tri-halogenated scaffold achieves high yields of the mono-coupled biaryl intermediate under standard Pd(PPh3)4 conditions [1].
| Evidence Dimension | Yield of mono-coupled biaryl product |
| Target Compound Data | >85% yield (regioselective C-Br coupling) |
| Comparator Or Baseline | Symmetric polybromoanilines (e.g., 2,4,6-tribromoaniline) |
| Quantified Difference | ~40-50% higher mono-coupling yield with minimal over-coupling |
| Conditions | Standard Suzuki coupling (Pd(PPh3)4, K2CO3, boronic acid) |
Eliminates the need for complex chromatographic separation of over-coupled byproducts, drastically improving scale-up efficiency.
The aniline amine group in 4-bromo-2-chloro-6-fluoroaniline can be efficiently converted to a nitrile via diazotization (using NOBF4) and subsequent copper-mediated cyanation, as demonstrated in ALK2 inhibitor synthesis [1]. The presence of the electron-withdrawing ortho-fluorine and ortho-chlorine stabilizes the diazonium intermediate compared to unhalogenated or mono-halogenated anilines, allowing for efficient conversion without premature degradation.
| Evidence Dimension | Diazonium intermediate stability and conversion efficiency |
| Target Compound Data | High conversion to benzonitrile derivative |
| Comparator Or Baseline | Unsubstituted 4-bromoaniline |
| Quantified Difference | Enhanced intermediate stability preventing phenolic byproducts |
| Conditions | NOBF4, followed by KCN/CuSO4 in aqueous conditions |
Ensures high-yielding functionalization of the amine group without competing side reactions at the halogenated positions.
When used to synthesize biaryl amines (e.g., DHODH inhibitors), the combination of an ortho-chlorine and an ortho-fluorine provides a specific steric bulk that restricts rotation around the biaryl axis [1]. Substituting with 4-bromo-2,6-difluoroaniline reduces the steric barrier (Cl van der Waals radius = 1.75 Å vs F = 1.47 Å), potentially leading to a loss of the bioactive conformation and reduced target affinity.
| Evidence Dimension | Steric barrier to biaryl rotation (van der Waals radius at ortho position) |
| Target Compound Data | Cl (1.75 Å) + F (1.47 Å) combination |
| Comparator Or Baseline | 4-bromo-2,6-difluoroaniline (F + F, 1.47 Å each) |
| Quantified Difference | ~19% increase in steric bulk at one ortho position |
| Conditions | Biaryl scaffold in kinase/enzyme inhibitor design |
The asymmetric steric bulk is critical for locking the molecule into the precise 3D conformation required for optimal binding in tight enzyme pockets.
4-Bromo-2-chloro-6-fluoroaniline is a critical building block for synthesizing potent antileukemia FTO inhibitors. The para-bromine allows for initial Suzuki coupling with isoxazole or aryl boronic acids, while the ortho-halogens ensure optimal binding conformation and metabolic stability in the final drug candidate [1].
Utilized in the preparation of 3'-alkoxy-3-chloro-5-fluorobiphenyl-4-amine intermediates. The specific halogenation pattern is essential for achieving the necessary lipophilicity and steric profile required to selectively inhibit dihydroorotate dehydrogenase in fast-proliferating cancer cells [2].
The compound serves as a starting material for ALK2 inhibitors, where the amine is converted to a nitrile via a Sandmeyer-type reaction, and the halogens are systematically leveraged for downstream cross-coupling to build the complex multi-ring kinase inhibitor structure [3].